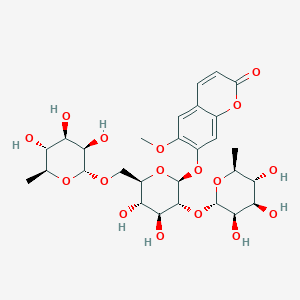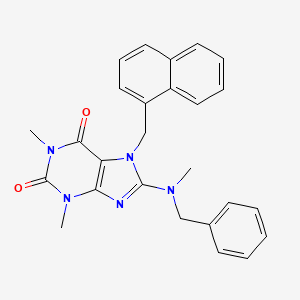
Haploperoside E
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Haploperoside E is a natural coumarin glycoside isolated from the plant Haplophyllum perforatum. It is known for its complex structure, which includes multiple sugar moieties attached to a coumarin core. The compound has garnered interest due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Haploperoside E involves several steps, starting from the coumarin core. The key steps include glycosylation reactions to attach the sugar moieties. The reaction conditions typically involve the use of glycosyl donors and acceptors, along with catalysts such as Lewis acids. The process requires careful control of temperature and pH to ensure the correct stereochemistry of the glycosidic bonds.
Industrial Production Methods
Industrial production of this compound is less common due to its complex structure. it can be extracted from the Haplophyllum perforatum plant using solvent extraction methods. The plant material is typically dried and ground, followed by extraction with solvents such as methanol or ethanol. The extract is then purified using chromatographic techniques to isolate this compound.
Chemical Reactions Analysis
Types of Reactions
Haploperoside E undergoes various chemical reactions, including:
Oxidation: The coumarin core can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the coumarin structure, potentially altering its biological activity.
Substitution: The glycosidic bonds can be hydrolyzed or substituted with other sugar moieties.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Acidic or basic conditions can facilitate the hydrolysis or substitution of glycosidic bonds.
Major Products
The major products of these reactions include various coumarin derivatives and modified glycosides, which can have different biological activities and properties.
Scientific Research Applications
Haploperoside E has several applications in scientific research:
Chemistry: It is used as a model compound to study glycosylation reactions and the synthesis of complex natural products.
Biology: Researchers investigate its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: Preliminary studies suggest that this compound may have therapeutic potential in treating certain diseases, although more research is needed.
Industry: It is explored for use in nutraceuticals and as a natural additive in various products.
Mechanism of Action
The mechanism of action of Haploperoside E involves its interaction with various molecular targets and pathways. The coumarin core can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The glycosidic moieties may enhance the compound’s solubility and bioavailability, allowing it to exert its effects more efficiently.
Comparison with Similar Compounds
Haploperoside E is unique due to its specific glycosylation pattern and the presence of multiple sugar moieties. Similar compounds include other coumarin glycosides such as:
Haploperoside C: Differing in the type and position of sugar moieties.
Haploperoside D: Similar core structure but different glycosylation.
Esculin: A simpler coumarin glycoside with fewer sugar moieties.
Properties
Molecular Formula |
C28H38O17 |
|---|---|
Molecular Weight |
646.6 g/mol |
IUPAC Name |
7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-methoxychromen-2-one |
InChI |
InChI=1S/C28H38O17/c1-9-17(30)20(33)23(36)26(40-9)39-8-15-19(32)22(35)25(45-27-24(37)21(34)18(31)10(2)41-27)28(44-15)43-14-7-12-11(6-13(14)38-3)4-5-16(29)42-12/h4-7,9-10,15,17-28,30-37H,8H2,1-3H3/t9-,10-,15+,17-,18-,19+,20+,21+,22-,23+,24+,25+,26+,27-,28+/m0/s1 |
InChI Key |
LLQBCHODNVGKSF-RVXDDWIJSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(C=C4C=CC(=O)OC4=C3)OC)O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)O)O)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(C=C4C=CC(=O)OC4=C3)OC)OC5C(C(C(C(O5)C)O)O)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-chlorophenoxy)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide](/img/structure/B12039577.png)

![2-amino-4-(5-methylfuran-2-yl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B12039591.png)
![7-(4-chlorobenzyl)-1,3-dimethyl-8-[(2-methylprop-2-en-1-yl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12039592.png)







![3-[4-(3-methylbutyl)phenyl]butanoic Acid](/img/structure/B12039640.png)

